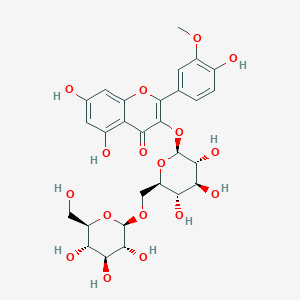![molecular formula C9H10FNO B048874 1-[4-Fluoro-2-(methylamino)phenyl]ethanone CAS No. 124958-64-1](/img/structure/B48874.png)
1-[4-Fluoro-2-(methylamino)phenyl]ethanone
概要
説明
1-[4-Fluoro-2-(methylamino)phenyl]ethanone, also known as 4-FMA, is a synthetic compound that belongs to the phenethylamine and amphetamine classes. It is a designer drug that has gained popularity among recreational drug users due to its stimulant effects. However, 4-FMA has also been studied for its potential scientific research applications.
作用機序
The exact mechanism of action of 1-[4-Fluoro-2-(methylamino)phenyl]ethanone is not fully understood. However, it is known to act as a releasing agent for dopamine, norepinephrine, and serotonin. This leads to an increase in their levels in the brain, resulting in the stimulant effects of the compound. Additionally, 1-[4-Fluoro-2-(methylamino)phenyl]ethanone has been shown to inhibit the reuptake of these neurotransmitters, further enhancing their effects.
生化学的および生理学的効果
The biochemical and physiological effects of 1-[4-Fluoro-2-(methylamino)phenyl]ethanone are similar to other amphetamines. It increases heart rate, blood pressure, and body temperature. It also causes the release of glucose and fatty acids into the bloodstream, leading to an increase in energy levels. Additionally, 1-[4-Fluoro-2-(methylamino)phenyl]ethanone has been shown to increase alertness, focus, and euphoria.
実験室実験の利点と制限
One advantage of using 1-[4-Fluoro-2-(methylamino)phenyl]ethanone in lab experiments is its similarity to other amphetamines. This makes it a useful reference compound for comparative studies. Additionally, its stimulant effects can be used to study the effects of amphetamines on the central nervous system. However, the use of 1-[4-Fluoro-2-(methylamino)phenyl]ethanone in lab experiments is limited by its potential for abuse and its lack of clinical relevance.
将来の方向性
There are several future directions for the study of 1-[4-Fluoro-2-(methylamino)phenyl]ethanone. One area of research could focus on the potential therapeutic uses of the compound. For example, it could be studied for its potential use in the treatment of attention deficit hyperactivity disorder (ADHD) or depression. Additionally, further studies could be conducted to better understand the mechanism of action of 1-[4-Fluoro-2-(methylamino)phenyl]ethanone and its effects on the brain. Finally, the potential for abuse and addiction associated with 1-[4-Fluoro-2-(methylamino)phenyl]ethanone could be further studied to better understand its risks and potential for harm.
科学的研究の応用
1-[4-Fluoro-2-(methylamino)phenyl]ethanone has been studied for its potential use as a research tool in various fields such as neuroscience, pharmacology, and toxicology. It has been shown to have similar effects to other amphetamines such as methamphetamine and MDMA. Therefore, it can be used as a reference compound for comparative studies. Additionally, 1-[4-Fluoro-2-(methylamino)phenyl]ethanone has been used to study the effects of amphetamines on the central nervous system and the potential mechanisms of action.
特性
CAS番号 |
124958-64-1 |
|---|---|
製品名 |
1-[4-Fluoro-2-(methylamino)phenyl]ethanone |
分子式 |
C9H10FNO |
分子量 |
167.18 g/mol |
IUPAC名 |
1-[4-fluoro-2-(methylamino)phenyl]ethanone |
InChI |
InChI=1S/C9H10FNO/c1-6(12)8-4-3-7(10)5-9(8)11-2/h3-5,11H,1-2H3 |
InChIキー |
KMQUWNASNVJFPB-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=C(C=C(C=C1)F)NC |
正規SMILES |
CC(=O)C1=C(C=C(C=C1)F)NC |
同義語 |
Ethanone, 1-[4-fluoro-2-(methylamino)phenyl]- (9CI) |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details









Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details









試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

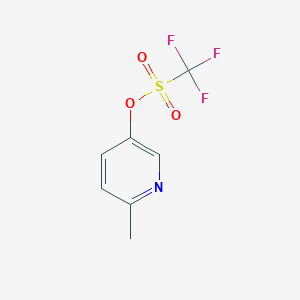
![tert-butyl N-[(E,2S,3R)-3-[tert-butyl(dimethyl)silyl]oxy-1-hydroxyoctadec-4-en-2-yl]carbamate](/img/structure/B48794.png)
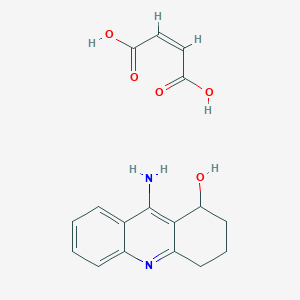
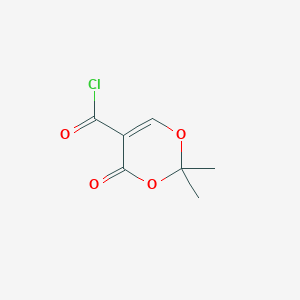
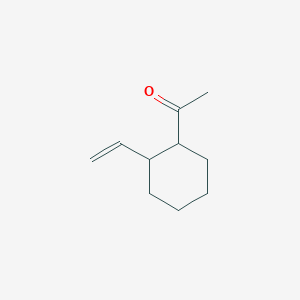
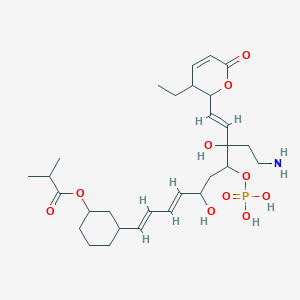
![(6R,7R)-Benzhydryl 7-((tert-butoxycarbonyl)amino)-3-(chloromethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B48805.png)
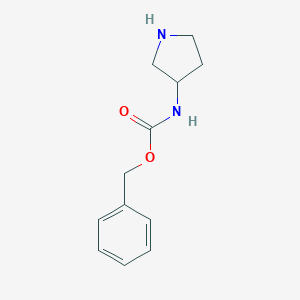
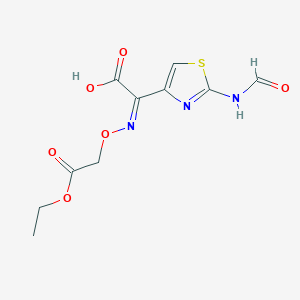
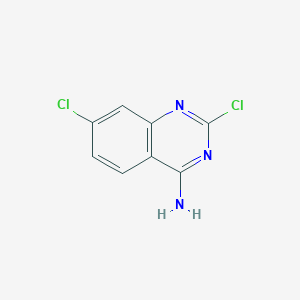
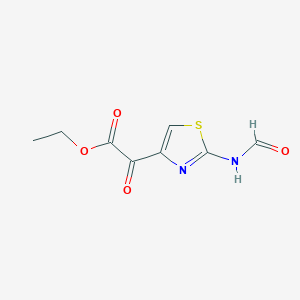
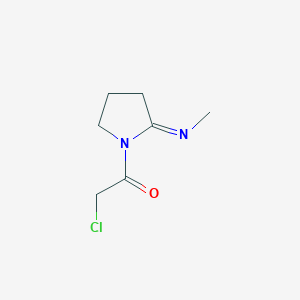
![(1S)-1-[(2R)-Oxiran-2-yl]prop-2-en-1-ol](/img/structure/B48826.png)
